molecular formula C13H10N4O2 B3023204 5-nitro-1-phenyl-1H-indazol-3-amine CAS No. 309944-73-8

5-nitro-1-phenyl-1H-indazol-3-amine

Cat. No. B3023204
M. Wt: 254.24 g/mol
InChI Key: INDGFGKXFJXUMW-UHFFFAOYSA-N
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Description

The compound 5-nitro-1-phenyl-1H-indazol-3-amine is a chemical entity that can be presumed to have a nitro group and an amine group attached to an indazole backbone, which is a heterocyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups could confer interesting chemical and physical properties to the molecule, potentially making it a candidate for various chemical reactions and applications.

Synthesis Analysis

The synthesis of compounds related to 5-nitro-1-phenyl-1H-indazol-3-amine can involve multiple steps, including the formation of intermediate structures that may undergo further chemical transformations. For instance, the desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine leads to the formation of intermediate compounds that can react with amines and thiophenol to yield amidine derivatives and thioimidate, respectively . These reactions suggest that the synthesis of nitro- and amino-substituted heterocycles can be complex and may involve unexpected pathways or intermediates.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-nitro-1-phenyl-1H-indazol-3-amine can be elucidated using techniques such as X-ray crystallography. For example, the structures of certain reaction products have been established by X-ray crystal-structure analysis, which provides detailed information about the arrangement of atoms within a molecule . This type of analysis is crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

Compounds with nitro and amino groups can participate in a variety of chemical reactions. Azo coupling reactions, for instance, can lead to the formation of triazenes and azo compounds, which exhibit remarkable stability in acidic media . Additionally, reactions with (\alpha)-ketoacids and esters can yield heterocyclic compounds such as benzoxazinones and benzoxazolines . These reactions highlight the versatility of nitro- and amino-substituted compounds in synthesizing a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitro-1-phenyl-1H-indazol-3-amine and related compounds can be influenced by their molecular structure. For example, the presence of hydrogen-bonding capabilities, as seen in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, can lead to the formation of complex sheets or chains, which can affect the compound's solubility and crystallinity . The electronic structure of these molecules can also impact their reactivity and stability, as seen in the case of fluorescent dyes derived from reactions with (\alpha)-ketoacids . Understanding these properties is essential for predicting the behavior of these compounds in various environments and applications.

Scientific Research Applications

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

  • Anticancer Activity

    • Application: Indazole derivatives have been used as anticancer drugs .
    • Results: For example, niraparib, an indazole-containing compound, has been widely used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast, and prostate cancer .
  • Antihypertensive Potential

    • Application: Some indazole derivatives have been synthesized and evaluated for their antihypertensive potential .
    • Results: The results of antihypertensive activity were summarized in the referenced study .

properties

IUPAC Name

5-nitro-1-phenylindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDGFGKXFJXUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319796
Record name 5-nitro-1-phenylindazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-nitro-1-phenyl-1H-indazol-3-amine

CAS RN

309944-73-8
Record name 5-nitro-1-phenylindazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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